(S)-2-Chloro-1-(4-fluorophenyl)ethanol CAS number 126534-42-7
(S)-2-Chloro-1-(4-fluorophenyl)ethanol CAS number 126534-42-7
An In-depth Technical Guide to (S)-2-Chloro-1-(4-fluorophenyl)ethanol
CAS Number: 126534-42-7
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chiral intermediate, (S)-2-Chloro-1-(4-fluorophenyl)ethanol. It details the compound's physicochemical properties, synthesis methodologies, key applications, analytical techniques, and safety protocols, providing a holistic view for its effective utilization in a laboratory and manufacturing context.
Compound Overview and Significance
(S)-2-Chloro-1-(4-fluorophenyl)ethanol is a chiral halohydrin of significant interest in the pharmaceutical and agrochemical industries. Its structure, featuring a stereogenic center directly attached to a fluorinated aromatic ring, makes it a valuable and versatile chiral building block. The specific (S)-enantiomer is crucial for the synthesis of stereochemically pure active pharmaceutical ingredients (APIs), where biological activity is often highly dependent on the molecule's precise three-dimensional arrangement. Its primary utility lies in its role as a key precursor in the synthesis of various biologically active molecules, most notably azole-based antifungal agents.[1][2][3][4] The chlorine and hydroxyl groups provide reactive sites for subsequent synthetic transformations, while the fluorophenyl moiety can enhance metabolic stability and binding affinity of the final drug product.
Physicochemical Properties
The fundamental physical and chemical properties of (S)-2-Chloro-1-(4-fluorophenyl)ethanol are summarized below. These characteristics are essential for designing experimental conditions, ensuring proper storage, and predicting its behavior in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 126534-42-7 | [5][6][7] |
| Molecular Formula | C₈H₈ClFO | [5][7][8] |
| Molecular Weight | 174.6 g/mol | [5][7][8] |
| Appearance | Slightly viscous liquid | [5] |
| Boiling Point | 256.6 ± 25.0 °C (Predicted) | [5][7] |
| Density | 1.282 ± 0.06 g/cm³ (Predicted) | [5][7] |
| pKa | 13.14 ± 0.20 (Predicted) | [5] |
| Storage Temperature | Room temperature; Store in a dry, well-ventilated place. | [5] |
Synthesis and Enantioselective Control
The production of enantiomerically pure (S)-2-Chloro-1-(4-fluorophenyl)ethanol is paramount for its use in pharmaceutical synthesis. The primary strategies involve either the direct creation of the desired stereocenter through asymmetric synthesis or the separation of a racemic mixture via chiral resolution.
Asymmetric Synthesis: The Preferred Route
Asymmetric synthesis is the most efficient method, as it avoids the loss of 50% of the material inherent in classical resolution. The dominant approach is the enantioselective reduction of the prochiral ketone, 2-chloro-1-(4-fluorophenyl)ethanone.
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Biocatalytic Reduction: This "green chemistry" approach utilizes enzymes, such as ketoreductases (KREDs), or whole-cell systems to achieve high conversion and exceptional enantioselectivity (>99% e.e.).[9] These enzymatic reactions are conducted under mild conditions (neutral pH, ambient temperature) and are highly specific for producing the (S)-enantiomer.[9] To make the process economically viable, a cofactor regeneration system, often using a sacrificial alcohol like isopropanol, is employed.[9] Various microbial strains, including species of Acinetobacter and Lactobacillus, have been identified as effective biocatalysts for this type of transformation.[1][10]
-
Chemo-catalytic Reduction: Asymmetric transfer hydrogenation using chiral transition metal catalysts (e.g., Ruthenium complexes) or stoichiometric reduction methods like the Corey-Bakshi-Shibata (CBS) reduction provide robust chemical alternatives.[9][11] These methods often involve chiral ligands or catalysts that create a chiral environment, directing the hydride attack to one face of the ketone, thereby favoring the formation of the (S)-alcohol.
Core Applications in Drug Development
The primary application of (S)-2-Chloro-1-(4-fluorophenyl)ethanol is as a crucial intermediate in the synthesis of complex, stereospecific pharmaceuticals, particularly in the class of azole antifungal agents.
Role in Azole Antifungal Synthesis: Azole antifungals (e.g., miconazole, luliconazole) are a cornerstone in treating fungal infections. [1][10][12]They function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. [1]The efficacy and selectivity of these drugs are highly dependent on their stereochemistry.
(S)-2-Chloro-1-(4-fluorophenyl)ethanol serves as a chiral precursor. The hydroxyl group is typically activated or displaced, and the chloromethyl group is susceptible to nucleophilic substitution, often by an imidazole or triazole moiety. The specific (S)-configuration ensures the final molecule adopts the correct orientation to bind effectively and selectively to the active site of the target fungal enzyme. Analogous structures, such as (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, are confirmed key intermediates for potent antifungal drugs like luliconazole. [12]
Analytical Methodologies
Rigorous analytical control is essential to confirm the identity, purity, and, most importantly, the enantiomeric excess (e.e.) of the compound.
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying the enantiomers of (S)-2-Chloro-1-(4-fluorophenyl)ethanol. [13]
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Principle: The separation is achieved using a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
-
Typical CSPs: Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are highly effective for this class of compounds. [13]* Protocol Overview: A typical analytical method would involve the following conditions.
| Parameter | Typical Condition | Reference(s) |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | [13] |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | [13] |
| Flow Rate | 0.5 - 1.0 mL/min | [13] |
| Temperature | 25 °C (controlled) | [13] |
| Detection | UV at 210 nm | [13] |
| Sample Prep | Dissolve in mobile phase (e.g., 0.1 mg/mL) | [13] |
Spectroscopic Characterization
Standard spectroscopic techniques are used to confirm the structural integrity of the molecule.
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Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to verify the molecular structure by identifying the chemical environment of each proton and carbon atom. [14][15]* Mass Spectrometry (MS): This technique confirms the molecular weight (174.6 g/mol ) and can provide fragmentation patterns useful for structural elucidation. [15][16]* Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups, such as the broad O-H stretch of the alcohol (~3300-3400 cm⁻¹) and C-Cl and C-F bond vibrations. [14][16]
Safety, Handling, and Storage
Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound. The information is derived from analogous compounds and general laboratory safety standards.
Hazard Identification and Precautions
While a specific, comprehensive safety data sheet for this exact CAS number is not detailed in the search results, data from similar chlorohydrins and fluorinated phenyl ethanols indicate the following hazards and necessary precautions. [16][17][18]
| Hazard Class | GHS Statements |
|---|---|
| Acute Toxicity | H300/H310/H330: Fatal if swallowed, in contact with skin, or if inhaled. |
| Skin/Eye Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. |
| Flammability | H226: Flammable liquid and vapor. |
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. [17][18]Work should be conducted in a well-ventilated area or a chemical fume hood. [19]* Handling: Avoid contact with skin, eyes, and clothing. [17][18]Do not breathe mist, vapors, or spray. [17]Keep away from open flames, hot surfaces, and other sources of ignition. [17][19]Use non-sparking tools and take precautionary measures against static discharge. [19]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [5][19]Containers should be kept upright to prevent leakage. [18]* First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. [17]Seek immediate medical attention. [17] * Eye Contact: Rinse cautiously with water for several minutes. [17]Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. [17]If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. [17]Call a poison control center or physician immediately. [17]
-
Conclusion
(S)-2-Chloro-1-(4-fluorophenyl)ethanol is a high-value chiral intermediate with critical applications in modern pharmaceutical synthesis. Its utility is defined by the precise stereochemistry, which is most effectively achieved through asymmetric synthesis, particularly biocatalysis. A thorough understanding of its properties, synthesis, analytical validation, and safe handling procedures is essential for its successful application in the development of next-generation therapeutics, especially within the field of antifungal drug discovery.
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ResearchGate. (n.d.). Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. Retrieved from [Link]
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MDPI. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Retrieved from [Link]
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PMC. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Retrieved from [Link]
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